5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The unique combination of a cyclopropyl group and a fluorophenyl group contributes to its distinctive chemical properties and biological activities.
The synthesis of 5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride can be achieved through multiple synthetic routes. A common method involves the following steps:
Optimizations in industrial production may include adjusting reaction conditions such as temperature, pressure, and catalyst use to enhance yield and purity. Continuous flow reactors and automated systems are also employed to improve efficiency.
The molecular formula of 5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride is with a molecular weight of 281.75 g/mol. The structural representation includes:
The structure showcases a pyrazole ring substituted with cyclopropyl and fluorophenyl groups, contributing to its unique reactivity and biological properties .
5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride can participate in various chemical reactions:
Common solvents used include dichloromethane and ethanol, with reaction temperatures ranging from -78°C to 100°C. The products formed depend on the specific reagents and conditions employed .
The mechanism of action for 5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects relevant to therapeutic applications. For instance, it may inhibit certain enzymes involved in disease pathways, contributing to its potential therapeutic effects against various conditions .
Property | Data |
---|---|
Molecular Formula | C14H17ClFN3 |
Molecular Weight | 281.75 g/mol |
IUPAC Name | 5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI | InChI=1S/C14H16FN3.ClH/c1-18... |
InChI Key | JXXHPVAZVZHDJT-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)F.Cl |
The physical form is typically a powder, and it is important to handle it following safety guidelines due to potential hazards associated with its chemical properties .
5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride has several significant applications:
This comprehensive overview underscores the significance of 5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride across multiple scientific domains, highlighting its potential as a versatile compound in ongoing research efforts.
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: